molecular formula C11H13BrO3S B8467037 1-Bromo-4-(cyclobutylsulfonyl)-2-methoxybenzene

1-Bromo-4-(cyclobutylsulfonyl)-2-methoxybenzene

Cat. No. B8467037
M. Wt: 305.19 g/mol
InChI Key: NJWXNRKFXNSBPJ-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

Sodium (235 mg, 10.2 mmol) was added to MeOH (6 mL) under nitrogen and the mixture stirred until all the sodium had reacted. 1-bromo-4-(cyclobutylsulfonyl)-2-fluorobenzene (Preparation 28, 300 mg, 1.02 mmol) was added and the mixture stirred at 60° C. for 10 hours. 2% aqueous sodium bicarbonate (36 mL) was added and the mixture extracted with EtOAc (2×36 mL), the organic layers dried over sodium sulphate and then concentrated in vacuo. The resulting residue was purified by silica gel column chromatography eluting with CH2Cl2/EtOAc 3:1 to provide the title compound as a white solid 87% yield, 270 mg.
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][C:4]=1F.[C:17](=O)(O)[O-:18].[Na+]>CO>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][C:4]=1[O:18][CH3:17] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
[Na]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C1CCC1)F
Step Four
Name
Quantity
36 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 60° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reacted
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (2×36 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/EtOAc 3:1

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C1CCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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